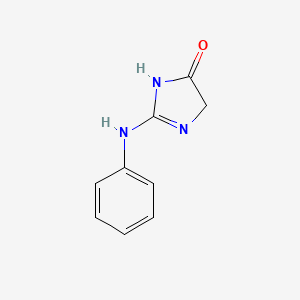

2-Anilino-3,5-dihydro-4H-imidazol-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56128-54-2 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-anilino-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C9H9N3O/c13-8-6-10-9(12-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |

InChI Key |

KOYYPVBIURXEEI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Anilino 3,5 Dihydro 4h Imidazol 4 One and Analogues

Established Synthetic Routes to the 3,5-Dihydro-4H-imidazol-4-one Core

Traditional methods for constructing the imidazol-4-one scaffold have been well-documented and rely on fundamental organic reactions. These routes are foundational and still widely used for their reliability and applicability to a range of substrates.

Cyclo-condensation Reactions

Cyclo-condensation reactions are a cornerstone for the synthesis of heterocyclic systems, including the 3,5-dihydro-4H-imidazol-4-one core. These methods typically involve the formation of the ring through the reaction of two or more components that bring together the necessary atoms in a single cyclization step.

One of the most common approaches is the condensation of an α-dicarbonyl compound, such as a diketone, with an amidine or guanidine (B92328) derivative. nih.gov This reaction is generally performed under basic conditions. The proposed mechanism involves the formation of a di-imine intermediate, which subsequently cyclizes and undergoes a 1,5-dialkyl migration to yield the final 5,5-disubstituted imidazol-4-one product. nih.gov An oxidative variation of this method allows for a one-pot synthesis from simple ketones and amidines, using molecular oxygen to form the diketone in situ. nih.gov

Another established cyclo-condensation strategy involves the reaction of α-amino amides with orthoesters. nih.gov This reaction, typically requiring heat or acid catalysis, proceeds through the formation of an α-imino amide intermediate which then cyclizes to form the imidazol-4-one ring. nih.gov Similarly, α-amino esters can be condensed with various nucleophiles like cyanamides, guanidines, or imidates to produce a range of substituted imidazol-4-ones. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| α-Diketone | Amidine/Guanidine | Basic conditions | 5,5-Disubstituted imidazol-4-one | nih.gov |

| Ketone | Amidine | O₂, Basic conditions | Tri-substituted imidazol-4-one | nih.gov |

| α-Amino amide | Orthoester | Acid and/or heat | Di- or Tri-substituted imidazol-4-one | nih.gov |

| α-Amino ester | Cyanamide/Guanidine | Varies | 5-Monosubstituted imidazol-4-one | nih.gov |

Nucleophilic Acyl Substitution Strategies

Nucleophilic substitution reactions provide a versatile pathway to 2-anilino-imidazol-4-one derivatives, often starting from a pre-formed heterocyclic core. A prominent example is the modification of 2-thiohydantoins (2-thioxoimidazolidin-4-ones). nih.govbeilstein-journals.org

This transformation can be achieved via a one-pot, two-step procedure. nih.gov The first step involves the oxidation of the sulfur atom in the thiohydantoin, for instance using tert-butylhydroperoxide (TBHP), to create a more reactive sulfinic acid intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an amine, such as aniline (B41778) or ammonia (B1221849), which displaces the sulfur-containing group to form the 2-aminoimidazol-4-one. nih.gov

Alternatively, a two-step sequence can be employed where the thiohydantoin is first S-alkylated using an alkyl halide in the presence of a base. nih.govnih.gov This creates a 2-(alkylthio)imidazol-4-one, where the alkylthio group is an excellent leaving group. Subsequent reaction with a primary amine (e.g., aniline) or other nucleophiles, typically with heating, results in the desired 2-substituted imidazol-4-one. nih.govnih.govnih.gov This method is versatile and preserves the stereochemistry at the C5 position. nih.gov

| Starting Material | Reagents | Key Intermediate | Product | Reference(s) |

| 2-Thiohydantoin (B1682308) | 1. TBHP; 2. Ammonia/Amine | Sulfinic acid | 2-Aminoimidazol-4-one | nih.gov |

| 2-Thiohydantoin | 1. Alkyl halide, base; 2. Amine | 2-(Alkylthio)imidazol-4-one | 2-Aminoimidazol-4-one | nih.govnih.gov |

Erlenmeyer Oxazolone (B7731731) Condensation and Related Approaches

The Erlenmeyer-Plöchl reaction, first described in 1893, is a classic method for preparing azlactones (oxazol-5-ones), which are key intermediates in the synthesis of amino acids and various heterocycles, including imidazol-4-ones. modernscientificpress.comwikipedia.org The synthesis involves the condensation of an N-acylglycine, like hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base such as sodium acetate. modernscientificpress.comjocpr.com

The resulting 4-arylidene-oxazol-5-one is then reacted with a primary amine. The reaction is initiated by the nucleophilic attack of the amine on the oxazolone ring, leading to ring-opening and the formation of a diamide (B1670390) intermediate. nih.gov This intermediate subsequently undergoes intramolecular cyclization with the elimination of a water molecule to furnish the desired di- or tri-substituted 3,5-dihydro-4H-imidazol-4-one. nih.govresearchgate.net This approach is highly valuable for accessing imidazol-4-ones with substitution at the N1, C2, and C5 positions.

| Step | Reactants | Conditions | Intermediate/Product | Reference(s) |

| 1. Azlactone Formation | N-Acylglycine, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-oxazol-5-one | modernscientificpress.comjocpr.comnih.gov |

| 2. Imidazolone (B8795221) Formation | 4-Alkylidene-oxazol-5-one, Primary amine (e.g., Aniline) | Acetic acid, Sodium acetate, Reflux | 1,2,5-Trisubstituted-3,5-dihydro-4H-imidazol-4-one | nih.govresearchgate.netnih.gov |

Novel and Green Synthesis Techniques

In response to the growing need for sustainable chemical processes, recent research has focused on developing novel and green synthetic methods. These techniques aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents, often leading to improved yields and shorter reaction times.

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. sci-hub.box The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. sci-hub.boxnih.gov

Several syntheses of 3,5-dihydro-4H-imidazol-4-one derivatives have been successfully adapted to microwave conditions. For instance, the condensation of thiohydantoin with aldehydes to form 5-arylidene derivatives can be performed under solvent-free microwave irradiation. nih.govresearchgate.net Furthermore, the crucial nucleophilic substitution step to introduce the anilino group at the C2 position has been effectively carried out using solvent-free microwave conditions, displacing an ethylsulfanyl group with various diamines to create dimeric imidazolone structures. nih.gov These green protocols offer significant advantages in terms of efficiency, energy conservation, and reduced solvent waste. nih.govias.ac.in

| Reaction Type | Reactants | Conditions | Advantages | Reference(s) |

| Knoevenagel Condensation | Thiohydantoin, Aldehyde | Microwave, Solvent-free | High yield, Stereoselectivity, Reduced time | nih.govresearchgate.net |

| Nucleophilic Substitution | 2-Ethylsulfanyl-imidazol-4-one, Diamine | Microwave, Solvent-free | Shorter reaction time, High yield | nih.gov |

| Dihydrobenzo jocpr.comsci-hub.seimidazo[1,2-a]pyrimidin-4-one Synthesis | 2-Aminobenzimidazole, Ethyl acetoacetate | Microwave (2 min) | Excellent yield (74-94%), Rapid | nih.gov |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that contains portions of all the initial components. erciyes.edu.tr MCRs are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse compounds, which is a significant advantage in drug discovery. erciyes.edu.trnih.gov

While classic two-component cyclo-condensations are well-established, MCRs offer a more advanced approach to the imidazol-4-one scaffold and its relatives. For example, a three-component reaction of benzil, an aromatic aldehyde, and nano aluminum nitride (as an ammonia source) under solvent-free conditions can efficiently produce 2,4,5-trisubstituted-1H-imidazoles. ias.ac.in Adding a fourth component, a primary amine, to this mixture leads to the formation of 1,2,4,5-tetrasubstituted imidazoles in good yields. ias.ac.in While these examples yield fully aromatic imidazoles, similar strategies are being developed for imidazol-4-one synthesis, allowing for extensive diversification of the core structure in a single, efficient step. nih.gov

| Reaction Type | Components | Conditions | Product | Reference(s) |

| Three-component | Benzil, Aldehyde, Nano AlN (Ammonia source) | 80°C, Solvent-free | 2,4,5-Trisubstituted-1H-imidazole | ias.ac.in |

| Four-component | Benzil, Aldehyde, Primary amine, Nano AlN (Ammonia source) | 80°C, Solvent-free | 1,2,4,5-Tetrasubstituted-1H-imidazole | ias.ac.in |

| Ugi/Pictet-Spengler | Phenethylamine, Aldehyde, Isocyanide, Carboxylic acid | Sequential MCR | Fused heterocyclic systems | nih.gov |

Stereoselective Synthesis Approaches for Chiral 2-Anilino-3,5-dihydro-4H-imidazol-4-one Analogues

The synthesis of chiral this compound analogues, where the stereocenter is typically at the C5 position of the imidazolone ring, can be achieved through several strategic approaches. These methods primarily rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to induce stereoselectivity.

One effective strategy involves the condensation of chiral α-amino acid derivatives with appropriate reagents to construct the imidazolone core. A notable method is the enantioselective synthesis of 5-monosubstituted imidazol-4-ones through the solvent-free condensation of chiral α-amino acid phenylhydrazides with triethyl orthoesters, catalyzed by dry acetic acid. nih.gov This approach directly translates the chirality of the starting α-amino acid to the resulting imidazol-4-one. By utilizing a phenylhydrazide, this method can be directly adapted for the synthesis of 2-anilino analogues. The reaction proceeds by creating an α-imino amide in situ, which then cyclizes. nih.gov

Another significant approach is the stereoselective synthesis of (E)-5-tetrasubstituted-ylidene-3,5-dihydro-4H-imidazol-4-ones. This reaction begins with isoxazoles and involves a Michael addition followed by a Boulton-Katritzky rearrangement. nih.gov The stereoselectivity of the exocyclic double bond is attributed to the formation of a hydrogen bond between the NH of the alkene and the carbonyl oxygen. While this method focuses on the stereochemistry of a double bond rather than a chiral center, it highlights the potential for controlling stereochemical outcomes in this heterocyclic system.

Furthermore, the conversion of a pre-existing chiral scaffold, such as a thiohydantoin, into a 2-aminoimidazol-4-one can be achieved while preserving the stereochemistry at the 5-position. The transformation of a 2-thiohydantoin to a 2-aminoimidazol-4-one can be accomplished in a one-pot, two-step procedure using tert-butylhydroperoxide (TBHP) and aqueous ammonia. nih.gov The oxidation of the sulfur to a sulfinic acid facilitates its displacement by a nucleophile, such as an aniline derivative, to yield the desired 2-anilino-imidazol-4-one. The integrity of the stereocenter at the C5 position is maintained throughout this process, making it a valuable method for producing stereoselective compounds. nih.gov

The use of chiral auxiliaries represents another powerful strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. york.ac.ukresearchgate.net While specific examples for the direct synthesis of chiral this compound using chiral auxiliaries are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest their applicability. york.ac.ukresearchgate.net For instance, an achiral N-acylated amino acid could be coupled to a chiral auxiliary. Subsequent cyclization to form the imidazolone ring would proceed under the stereodirecting influence of the auxiliary, followed by its cleavage to yield the enantiomerically enriched product.

The following tables summarize key findings from research on the stereoselective synthesis of related 4H-imidazol-4-one derivatives, which can inform the development of synthetic routes for chiral this compound analogues.

Table 1: Enantioselective Synthesis of 5-Monosubstituted Imidazol-4-ones This interactive table summarizes the solvent-free condensation of chiral α-amino acid phenylhydrazides with triethyl orthoesters.

| Starting Material (Chiral α-Amino Acid Phenylhydrazide) | Reagent | Catalyst | Product | Enantiomeric Purity |

|---|---|---|---|---|

| Alanine phenylhydrazide | Triethyl orthoformate | Dry Acetic Acid | 2-Anilino-5-methyl-3,5-dihydro-4H-imidazol-4-one | Enantioselective |

| Valine phenylhydrazide | Triethyl orthoformate | Dry Acetic Acid | 2-Anilino-5-isopropyl-3,5-dihydro-4H-imidazol-4-one | Enantioselective |

| Leucine phenylhydrazide | Triethyl orthoformate | Dry Acetic Acid | 2-Anilino-5-isobutyl-3,5-dihydro-4H-imidazol-4-one | Enantioselective |

Table 2: Stereoselective Synthesis of (E)-5-Ylidene-3,5-dihydro-4H-imidazol-4-ones This interactive table details the reaction of isoxazoles to form stereoselective ylidene-imidazolones.

| Isoxazole Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Product Stereochemistry |

|---|---|---|---|---|---|

| 3-Phenyl-5-methylisoxazole | Potassium Carbonate | DMSO | 120 | 81 | (E)-isomer |

| 3,5-Diphenylisoxazole | Potassium Carbonate | DMSO | 120 | - | (E)-isomer |

Table 3: Conversion of Thiohydantoins to 2-Aminoimidazol-4-ones This interactive table outlines the one-pot conversion while retaining stereochemistry.

| Chiral Thiohydantoin | Oxidizing Agent | Nucleophile | Product | Stereochemical Outcome |

|---|---|---|---|---|

| 5-Benzyl-2-thiohydantoin | tert-Butylhydroperoxide (TBHP) | Ammonia | 2-Amino-5-benzyl-3,5-dihydro-4H-imidazol-4-one | Retention of configuration |

Chemical Transformations and Reactivity Studies of 2 Anilino 3,5 Dihydro 4h Imidazol 4 One Derivatives

Functionalization at the Anilino Moiety and Ring System

The anilino group and the imidazolone (B8795221) ring of 2-anilino-3,5-dihydro-4H-imidazol-4-one derivatives are amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents and the modulation of the molecule's properties.

The anilino moiety, being an aromatic amine, is susceptible to electrophilic substitution reactions. The -NH- group is an activating, ortho-, para-director, meaning that electrophiles will preferentially add to the positions ortho and para to the amino group on the aniline (B41778) ring. nih.govlibretexts.orgyoutube.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. nih.gov For instance, the reaction of anilines with bromine water typically leads to the formation of polybrominated products, such as 2,4,6-tribromoaniline, due to the strong activating nature of the amino group. nih.gov To achieve monosubstitution, the reactivity of the amino group can be attenuated by acetylation, which forms an acetanilide. This amide is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The acetyl group can later be removed via hydrolysis. libretexts.org Friedel-Crafts reactions, however, are generally not successful with anilines as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic substitution. libretexts.orgyoutube.com

The nitrogen atoms of the anilino group and the imidazolone ring can also undergo N-alkylation. For example, a visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide has been reported as a metal- and base-free method. researchgate.net Additionally, classic methods for the para-alkylation of anilines with alkenes can be catalyzed by systems like H₂O·B(C₆F₅)₃. google.com Acylation of the anilino nitrogen is also a common transformation, often utilized to protect the amino group or to introduce new functional moieties. libretexts.org

Modifications of the Imidazolone Ring System

The imidazolone ring system of this compound can be modified at several positions, primarily at the nitrogen atoms and the C5 carbon.

N-alkylation of the imidazolone ring can be achieved using various alkylating agents under basic conditions. For instance, 2-thioxo-5-arylmethylidene-4-imidazolidinones have been successfully N-alkylated. researchgate.net The synthesis of N-substituted imidazole (B134444) derivatives can also be achieved by reacting the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) to form an ester, which can then be reacted with various amines to yield the desired N-substituted amide derivatives.

The C5 position of the imidazolone ring is another key site for modification. The synthesis of 5,5-disubstituted imidazol-4-ones can be accomplished through several synthetic routes. One common method involves the condensation of a diketone with an amidine or guanidine (B92328). nih.gov Another approach is the stereospecific cyclization of enantiopure diamides. nih.gov Furthermore, amino esters can be condensed with a variety of nucleophiles, including cyanamides, guanidines, and imidates, to produce 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones. nih.gov The functionalization at the C5 position has also been achieved through reactions of 4,5-unsubstituted imidazol-2-ylidenes, which can be selectively functionalized at the C4 and C5 positions. nih.gov

The synthesis of various substituted imidazol-4-ones has been extensively reviewed, highlighting methods such as the condensation of orthoesters with α-amino amides, which typically requires acid and/or heat to proceed. nih.gov

Ring-Opening and Rearrangement Reactions

The this compound scaffold can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems or acyclic intermediates.

One notable rearrangement is the Boulton-Katritzky rearrangement, which has been reported for the synthesis of (E)-5-tetrasubstituted-ylidene-3,5-dihydro-4H-imidazol-4-ones starting from isoxazoles. This reaction involves a Michael addition followed by the rearrangement. nih.gov Another related rearrangement involves the conversion of a thiazol-4(5H)-one, which ring-opens upon the addition of a secondary amine and subsequently recyclizes to form an imidazol-4-one with the release of sulfur. nih.gov

Thermal rearrangements have also been studied in related heterocyclic systems. For instance, the thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles leads to the formation of 1,2,3-triazole-4-thiocarbaldehydes. rsc.org The facility of such rearrangements often depends on the nucleophilicity of the imine nitrogen and the nature of the substituents on the ring. rsc.org Theoretical studies on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines suggest mechanisms involving radical pair complexes or protonated intermediates. capes.gov.br

In some cases, the imidazolone ring can be opened. For example, the hydrolysis of the ring can lead to the formation of α-amino acid derivatives. The specific conditions for such ring-opening reactions, including pH and temperature, are critical for achieving the desired transformation.

Metal Coordination Chemistry of this compound Ligands

The this compound scaffold possesses multiple potential donor atoms, including the nitrogen atoms of the anilino group and the imidazolone ring, as well as the oxygen atom of the carbonyl group. This makes it a versatile ligand for the coordination of various metal ions.

The coordination chemistry of related imidazole and aniline-containing ligands has been extensively studied. For instance, complexes of various transition metals with 2-imidazolidinone have been synthesized and characterized, showing that the ligand can coordinate through the oxygen atom of the carbonyl group. nih.gov The coordination modes of multidentate neutral amine ligands with group 1 metal cations have also been investigated, revealing versatile coordination geometries depending on the metal's ionic radius and substituents. rsc.org

In the context of aniline-containing ligands, complexes of transition metals with aniline and its derivatives have been prepared and their structures discussed. researchgate.net The coordination of anilate-type ligands can occur in different modes, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov

Structure Activity Relationship Sar Investigations of 2 Anilino 3,5 Dihydro 4h Imidazol 4 One Scaffolds

Design Principles for Structural Diversification and Library Synthesis

The generation of a chemically diverse library of 2-anilino-3,5-dihydro-4H-imidazol-4-one derivatives is predicated on established and adaptable synthetic methodologies. A common and effective approach involves the cyclization of a diamide (B1670390) precursor, which can be formed through the coupling of an α-amino amide with a suitable acid derivative. This method allows for the introduction of diversity at multiple positions of the imidazol-4-one core.

Another powerful strategy for the synthesis of related (4H)-imidazol-4-ones is the condensation of orthoesters with amino amides. This reaction proceeds via an in-situ-formed α-imino amide that subsequently cyclizes. The reaction conditions, often requiring acid or heat, can be tailored to accommodate a range of functional groups on both the orthoester and the amino amide, thereby facilitating the creation of a broad array of analogs.

Furthermore, synthetic routes starting from thiohydantoins provide an alternative pathway. The conversion of a thiohydantoin to a 2-aminoimidazol-4-one can be achieved in a one-pot, two-step procedure, which involves oxidation of the sulfur atom followed by nucleophilic displacement with an amine. This method is particularly useful for introducing the anilino moiety at the 2-position. The synthesis of various 3,5-dihydro-4H-imidazol-4-one derivatives can also be accomplished through the ring transformation of oxazolones in the presence of an appropriate amine, such as 4-(benzo[d]thiazol-2-yl)aniline, under reflux conditions. researchgate.net

These synthetic strategies enable the systematic modification of the this compound scaffold at three key positions:

The anilino moiety: A wide variety of substituted anilines can be introduced, allowing for the exploration of electronic and steric effects on biological activity.

The N3 position of the imidazolone (B8795221) ring: Alkylation or arylation at this position can influence the compound's physicochemical properties and conformational preferences.

Impact of Substituent Effects on Molecular Interactions

While specific SAR data for the this compound scaffold is not extensively detailed in publicly available literature, valuable insights can be extrapolated from closely related 2-anilino-heterocyclic structures, such as 2-anilino-pyrimidines and 2-anilino-quinazolines, which are often investigated as kinase inhibitors. nih.govsemanticscholar.org In these systems, the 2-anilino group typically functions as a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

The electronic nature and position of substituents on the anilino ring play a pivotal role in modulating the binding affinity. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the hydrogen-bonding acidity of the aniline (B41778) NH group, potentially leading to stronger interactions with the target protein. Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density on the aniline ring, which may influence other types of interactions, such as pi-stacking.

The steric bulk of the substituents is also a critical factor. Bulky groups at the ortho-position of the anilino ring can force the ring to twist out of planarity with the imidazolone core, which can have a profound effect on the molecule's ability to fit into a binding pocket. In some cases, this steric hindrance may be beneficial for achieving selectivity for a particular target.

The following data table, based on findings for the related 2-anilino-4-triazolpyrimidine scaffold, illustrates the impact of substituents on inhibitory activity against CDK4, providing a model for potential SAR trends in the this compound series. nih.gov

| Compound | Anilino Substituent (R) | CDK4 IC50 (nM) |

| A | H | >1000 |

| B | 4-OCH3 | 158.3 |

| C | 4-F | 89.7 |

| D | 3-Cl | 45.2 |

| E | 3-NO2 | 23.6 |

This data is illustrative and derived from a related series of compounds to demonstrate potential SAR trends.

As depicted in the table, the introduction of substituents on the anilino ring generally leads to an increase in potency compared to the unsubstituted analog. A clear trend can be observed where electron-withdrawing groups (F, Cl, NO2) at the meta- and para-positions result in lower IC50 values, suggesting that these groups enhance the key interactions with the biological target.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of the this compound scaffold is a critical determinant of its biological activity. The relative orientation of the anilino ring and the imidazolone core, as well as the puckering of the five-membered ring, dictates how the molecule presents its functional groups for interaction with a biological target.

Conformational studies on analogous N-amino-imidazolin-2-one peptide mimics have provided valuable insights into the conformational preferences of such heterocyclic systems. nih.gov X-ray crystallography and NMR spectroscopy of these mimics have revealed that the imidazolinone ring can induce specific turn conformations in peptide sequences, such as type II' β-turns and inverse γ-turns. nih.gov These well-defined conformations are stabilized by intramolecular hydrogen bonds. nih.gov

In the case of this compound, the dihydroimidazolone ring is expected to be nearly planar, though slight puckering can occur. nih.gov The torsional angle between the plane of the imidazolone ring and the anilino ring is a key conformational parameter. This angle is influenced by the substitution pattern on both rings, particularly by the presence of ortho-substituents on the anilino ring, which can induce a non-planar conformation due to steric hindrance.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for high-affinity binding. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of these molecules is crucial for rational drug design. Computational modeling, in conjunction with experimental techniques like X-ray crystallography and NMR, can be employed to explore the accessible conformations and to identify the key structural features that favor the bioactive conformation.

The following table summarizes the key structural components and their likely conformational impact:

| Structural Feature | Potential Conformational Influence | Effect on Molecular Recognition |

| Imidazolone Ring | Can adopt a nearly planar or slightly puckered conformation. nih.gov | Influences the overall shape and rigidity of the scaffold. |

| 2-Anilino Group | Torsional angle relative to the imidazolone ring is critical. | Determines the orientation of the anilino ring for interactions like H-bonding and pi-stacking. |

| N3-Substituent | Can influence the planarity of the system and introduce steric constraints. | May orient other parts of the molecule for optimal binding or introduce clashes with the target. |

| C5-Substituents | Affect the puckering of the imidazolone ring and the overall steric profile. | Can provide additional points of interaction or lead to steric repulsion within the binding site. |

Mechanistic Investigations into the Biological Interactions of 2 Anilino 3,5 Dihydro 4h Imidazol 4 One

Molecular Target Identification and Validation

Research into derivatives of 2-anilino-3,5-dihydro-4H-imidazol-4-one has successfully identified and validated several key molecular targets, primarily enzymes and receptors involved in cancer and inflammation.

Enzyme Targets:

Cyclooxygenase-2 (COX-2): A primary target identified for this class of compounds is the COX-2 enzyme. brieflands.comnih.gov COX-2 is an inducible enzyme that plays a central role in mediating pain and inflammation by synthesizing prostaglandins. brieflands.com Numerous studies have designed and synthesized imidazolone (B8795221) derivatives as selective COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents. nih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a key aspect of their therapeutic potential. brieflands.com

Telomerase: Imidazole-4-one derivatives have been identified as inhibitors of telomerase. nih.govgoogle.com Telomerase is a ribonucleoprotein enzyme crucial for maintaining telomere length and is overexpressed in the vast majority of cancer cells, making it a prime target for anticancer therapies. nih.gov Specific derivatives have been shown to inhibit telomerase activity, highlighting this enzyme as a validated target. nih.gov

Receptor Targets:

While the 2-anilino-imidazol-4-one scaffold is primarily studied for enzyme inhibition, related imidazole-containing structures have been shown to target G-protein coupled receptors (GPCRs). For instance, bis-imidazoline derivatives have been identified as potent ligands for the CXCR4 chemokine receptor, which is involved in cancer metastasis and HIV-1 infection. nih.gov These findings suggest that modifications of the core imidazolone structure could potentially lead to receptor modulation.

Enzyme Inhibition Kinetics and Binding Mechanisms

Detailed kinetic studies have been performed on derivatives to elucidate their mechanisms of enzyme inhibition.

Cyclooxygenase (COX) Inhibition: Derivatives of this compound have been shown to be potent and selective inhibitors of the COX-2 enzyme. In vitro colorimetric-based human cyclooxygenase assays are commonly used to determine their inhibitory activity. brieflands.com For example, a novel series of imidazole (B134444) derivatives demonstrated selective inhibitory activity against COX-2 in the micromolar range. One of the most potent compounds, a substituted imidazole derivative, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.71 µM against COX-2, with a selectivity index of 115 over COX-1. brieflands.com Another study highlighted imidazolone derivative 4c as having a COX-2 selectivity index superior to the standard drug, celecoxib. nih.gov

Table 1: COX-2 Inhibition by Imidazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazole Derivative 5b | COX-2 | 0.71 | 115 | brieflands.com |

| Oxazolone (B7731731) Derivative II | COX-2 | 0.019 | >526 (compared to Celecoxib) | nih.gov |

| Imidazolone Derivative 4c | COX-2 | N/A | Better than Celecoxib | nih.gov |

Telomerase Inhibition: The mechanism of telomerase inhibition by imidazole-4-one derivatives can involve direct interaction with the enzyme's catalytic subunit or binding to the telomeric DNA structure. nih.gov Some dimeric imidazole compounds are thought to bind to the G-quadruplex, a secondary structure in telomeric DNA. This binding inhibits the alternative lengthening of telomeres (ALT) pathway and can disrupt the protective T-loop structure of chromosomes. nih.gov Coordination complexes of imidazole-4-ones have also been developed as telomerase inhibitors. A complex with copper (II) was found to have an IC₅₀ value of 26 µM in a Telomeric Repeat Amplification Protocol (TRAP) assay. google.com

Protein-Ligand Binding Studies and Biophysical Characterization

Molecular docking and other biophysical methods have provided a structural basis for the interaction between 2-anilino-imidazolone derivatives and their molecular targets.

Binding with COX-2: Molecular docking studies have successfully modeled the binding of imidazole derivatives within the active site of the COX-2 enzyme. These in silico studies show that the compounds fit effectively into the catalytic pocket. brieflands.com The anilino moiety's NH group can form a hydrogen bond with the key residue Arg120, while other parts of the scaffold can interact with Arg513. brieflands.com The high potency and selectivity of certain derivatives have been attributed to specific interactions; for instance, an additional alkyl interaction with the residue His75, located in a side pocket of the COX-2 active site, was shown to enhance binding affinity and selectivity. nih.gov

Binding with Telomeric DNA: For telomerase inhibition, the interaction is not always with the protein itself but with its DNA substrate. Biophysical studies have shown that certain imidazole-based molecules can selectively interact with and stabilize G-quadruplex DNA structures found at the telomeres. nih.govgoogle.com This interaction prevents the telomerase enzyme from accessing and elongating the chromosome ends.

Binding with CXCR4 Receptor: In the case of related bis-imidazoline compounds, molecular docking predicts that the two imidazole rings lodge within the transmembrane binding cavity of the CXCR4 receptor. The binding is primarily mediated by electrostatic interactions, specifically the formation of hydrogen bonds between the nitrogen atoms of the imidazole rings and the acidic residues Asp97 and Glu288 of the receptor. nih.gov

Modulation of Cellular Pathways at the Molecular Level

The inhibition of molecular targets by 2-anilino-imidazolone derivatives translates into the modulation of critical cellular signaling pathways, as demonstrated in in vitro and non-human in vivo studies.

Inflammatory Pathways: By selectively inhibiting the COX-2 enzyme, these compounds block the conversion of arachidonic acid into prostaglandins. brieflands.com Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. Therefore, at a molecular level, these agents effectively downregulate the inflammatory signaling cascade. nih.gov

Cell Cycle and Apoptosis Pathways: The inhibition of telomerase in cancer cells has profound effects on cellular pathways related to proliferation and survival. nih.gov Chronic exposure to telomerase inhibitors leads to progressive telomere shortening. This erosion of telomeres is recognized by the cell's DNA damage response machinery, which can trigger cell cycle arrest, often at the G2/M checkpoint, to prevent the proliferation of cells with critically short telomeres. nih.gov Ultimately, this process can induce cellular senescence or apoptosis (programmed cell death), thereby inhibiting tumor growth. Studies on related compounds that inhibit transcriptional Cyclin-Dependent Kinases (CDKs) show that this can lead to the downregulation of anti-apoptotic proteins like Mcl-1, directly promoting apoptosis in cancer cells. nih.gov

Computational and Theoretical Chemistry Approaches for 2 Anilino 3,5 Dihydro 4h Imidazol 4 One Systems

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-anilino-3,5-dihydro-4H-imidazol-4-one and its analogs, molecular docking is instrumental in understanding their interactions with biological targets.

Detailed research findings from studies on structurally related anilino-quinazoline derivatives have demonstrated their potential to bind to various protein targets. For instance, in silico docking studies of 2-anilino 4-amino substituted quinazolines against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target revealed significant binding affinities. nih.govnih.gov These studies often utilize software such as Molegro Virtual Docker (MVD) to predict the binding modes and energies. nih.govnih.gov The docking results for some derivatives showed better binding affinities than standard drugs like atovaquone (B601224) and chloroquine, with a derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, exhibiting a notable re-rank docking score of -173.528 kcal/mol. nih.govnih.gov

The primary interactions governing the stability of these protein-ligand complexes are hydrogen bonds and various other non-covalent interactions. nih.gov For example, molecular simulation studies on 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 have highlighted the importance of hydrogen bonds and van der Waals interactions in mediating ligand-protein binding. nih.gov Similarly, docking of novel thioimidazole-4-one derivatives into the A2A adenosine (B11128) receptor active site has been performed to predict their binding fitness, with high docking scores indicating strong potential for interaction. ajchem-a.com

| Compound Class | Protein Target | Key Findings | Software Used |

|---|---|---|---|

| 2-Anilino 4-amino substituted quinazolines | Pf-DHODH | Better binding affinities than standard drugs; key hydrogen bond and other interactions identified. nih.govnih.gov | Molegro Virtual Docker (MVD) nih.govnih.gov |

| 2-Anilino-4-(thiazol-5-yl)-pyrimidines | CDK2 and CDK7 | Binding free energies consistent with experimental affinities; identified key amino acid residues for interaction. nih.gov | Not specified in abstract nih.gov |

| Thioimidazole-4-one derivatives | A2A adenosine receptor | High docking fitness scores, suggesting strong binding potential. ajchem-a.com | Genetic Optimization for Ligand Docking (GOLD) ajchem-a.com |

| Imidazo[2,1-b] nih.govajchem-a.comchalcogen.rothiadiazole derivatives | TGF-β type I receptor kinase | Binding within the active site through strong hydrogen bonding and hydrophobic interactions. nih.gov | Glide module nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties, molecular structure, and reactivity of molecules. Density Functional Theory (DFT) is a commonly used method for these calculations. For heterocyclic systems similar to this compound, quantum chemical calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on thiazolidin-4-one derivatives have utilized DFT calculations at the B3LYP/6-31G(d, p) level to investigate their electronic properties. researchgate.net These calculations help in understanding the molecule's ability to donate or accept electrons, which is vital for predicting their interaction with biological targets. researchgate.net The analysis of HOMO and LUMO maps can offer insights into the electronic structure and potential for electron transfer processes. researchgate.net

In a study of a 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate molecule, DFT methods (B3LYP and B3PW91) were used to optimize the molecular geometry and calculate NMR isotropic shift values. epstem.net Furthermore, properties such as dipole moments, HOMO-LUMO energy, total energy, bond lengths, Mulliken charges, and molecular electrostatic potential (MEP) were determined. epstem.net The MEP is particularly useful for identifying the electron-rich and electron-deficient regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. ajchem-a.com

| Compound Class | Method | Calculated Properties | Significance |

|---|---|---|---|

| Thiazolidin-4-one derivatives | DFT (B3LYP/6-31G(d, p)) | HOMO-LUMO energies, electronic properties. researchgate.net | Predicts chemical reactivity and interaction potential. researchgate.net |

| 2-Methoxy-4-[...]-triazol-5-one[...] derivative | DFT (B3LYP, B3PW91) | Optimized geometry, NMR shifts, dipole moments, HOMO-LUMO energy, MEP. epstem.net | Provides a comprehensive electronic and structural profile. epstem.net |

| Imidazolo-triazole hydroxamic acid derivatives | DFT (B3LYP/6–31+G(d,p)) | Molecular electrostatic potential, Frontier molecular orbitals. ajchem-a.com | Identifies electron-rich/deficient regions and chemical reactivity. ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR studies can provide insights into the structural features that are crucial for their biological activity.

QSAR studies have been performed on a set of 4-anilino quinazoline (B50416) analogs as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. chalcogen.ro These studies have employed various methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. chalcogen.ro A notable QSAR model developed using MLR showed a high correlation coefficient (r²) of 0.912 and a cross-validated correlation coefficient (q²) of 0.800. chalcogen.ro The contributing descriptors in these models often include electro-topological state indices, estate numbers, and counts of specific atoms like bromine and chlorine, highlighting their importance in governing the activity. chalcogen.ro

In another 2D-QSAR study on 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives, statistically significant models were generated. jocpr.com The physicochemical descriptors that contributed significantly to the biological activity included the distance between the most positive and negative potentials, van der Waals surface area, and the most hydrophilic surface area. jocpr.com These QSAR models can be used to predict the biological response of new chemical entities and guide the design of more potent compounds. jocpr.com

| Compound Series | QSAR Method | Key Statistical Parameters | Significant Descriptors |

|---|---|---|---|

| 4-Anilino quinazoline derivatives | Multiple Linear Regression (MLR) | r² = 0.912, q² = 0.800, F test = 60.5149 chalcogen.ro | Estate number, Electro-topological state indices, Bromine count, Chlorine count. chalcogen.ro |

| 4β-Anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives | Random regression with stepwise forward-backward method | r² up to 0.9576, q² up to 0.8801 jocpr.com | Most +ve & -ve Potential distance, vdWSurface Area, SAMostHydrophilic. jocpr.com |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound systems, MD simulations can provide detailed information about the conformational changes and the stability of the ligand-protein complex.

In a study of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target, MD simulations were performed for 100 nanoseconds to verify the stability of the docked complex. nih.govnih.gov The simulations were carried out using the Desmond package in a single point charge (SPC) water box with counter ions to neutralize charges and simulate physiological conditions. nih.gov The OPLS 2005 force field was used, and the simulation was run in the NPT ensemble at a temperature of 300 K and a pressure of 1.63 bar. nih.gov The analysis of the MD simulation can reveal the stability of the complex over the simulation time. nih.govnih.gov

Similarly, MD simulations have been used to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines with CDK2 and CDK7. nih.gov These simulations, combined with binding free energy calculations, provided insights into the steric and electronic complementarities of the molecules to the binding sites. nih.gov For thioimidazole-4-one derivatives, MD simulations were conducted on the best-docked complexes to further analyze their interaction with the target protein. ajchem-a.com The ligand root mean square fluctuation (L-RMSF) is a useful measure to describe changes in ligand atom locations during the simulation. ajchem-a.com

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are computational techniques used to analyze large datasets of chemical compounds and identify potential drug candidates. For the this compound scaffold, these approaches can be employed to screen libraries of compounds for their potential to interact with a specific biological target.

Virtual screening can be performed using molecular docking to predict the binding affinity of a large number of compounds to a protein target. This approach was utilized in the study of antimalarial derivatives of 2-anilino 4-amino substituted quinazolines, where a library of designed derivatives was docked against the Pf-DHODH protein target. nih.govnih.gov The drug-likeness and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of the designed derivatives were also estimated using online tools like SwissADME. nih.govnih.gov These predictions help in filtering out compounds with unfavorable properties early in the drug discovery process. ajchem-a.com

The designed derivatives of 2-anilino 4-amino substituted quinazolines were found to follow Lipinski's rule of five, indicating their potential as orally bioavailable drugs. nih.gov The ADME predictions also showed that the skin permeability and molar refractivity of the derivatives were within acceptable limits. nih.gov Such chemoinformatic analyses are crucial for prioritizing compounds for further experimental testing.

Advanced Spectroscopic and Structural Characterization of 2 Anilino 3,5 Dihydro 4h Imidazol 4 One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For "2-Anilino-3,5-dihydro-4H-imidazol-4-one," ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the anilino group and the imidazolone (B8795221) core. The protons on the phenyl ring of the anilino group would typically appear as a set of multiplets in the aromatic region (approximately 6.5-7.5 ppm). The chemical shifts of these protons are influenced by the electronic effects of the amino substituent and its interaction with the imidazolone ring. The N-H protons of the anilino group and the imidazolone ring would present as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The methylene (B1212753) protons (-CH₂-) at the C5 position of the imidazolone ring would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the imidazolone ring is expected to resonate at a characteristic downfield position, typically in the range of 165-175 ppm. The C2 carbon, bonded to the anilino group, would also have a distinct chemical shift. The carbons of the anilino phenyl ring would appear in the aromatic region (around 110-150 ppm), with their specific shifts dictated by their position relative to the amino group.

In a study of closely related 1,2-diaryl-1H-4,5-dihydroimidazoles, the methylene protons of the dihydroimidazole (B8729859) ring typically appear as triplets around 4.00-4.20 ppm. epa.gov For a synthesized derivative, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, the aromatic protons were observed as a multiplet between 7.26 and 7.62 ppm, while the N-H protons of the imidazole (B134444) and amine, and the O-H proton, appeared as singlets at 9.17, 9.95, and 10.11 ppm, respectively. chemicalbook.com The carbonyl carbon in this derivative was found at 168.32 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on related structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C2 | - | ~155 |

| C5-H₂ | ~4.0 | ~45 |

| Anilino N-H | Variable (broad) | - |

| Imidazole N-H | Variable (broad) | - |

| Anilino C-H (ortho) | ~6.8 | ~115 |

| Anilino C-H (meta) | ~7.2 | ~129 |

| Anilino C-H (para) | ~6.9 | ~120 |

| Anilino C (ipso) | - | ~145 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound," the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula.

The fragmentation of "this compound" under electron ionization (EI) would likely involve initial cleavages around the imidazolone ring and the anilino substituent. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules such as CO, HCN, and radicals. The fragmentation of the anilino group could lead to the formation of a phenyl radical or related fragments. For a related compound, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, a high-resolution mass spectrum (HRMS) found a [M-H]⁺ ion at 344.1520, which is consistent with its calculated mass. chemicalbook.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation patterns. Actual fragmentation may differ.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 175 |

| [M-CO]⁺ | Loss of carbon monoxide | 147 |

| [M-HNCO]⁺ | Loss of isocyanic acid | 132 |

| [C₆H₅NH₂]⁺ | Aniline (B41778) fragment | 93 |

| [C₆H₅]⁺ | Phenyl fragment | 77 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

Table 3: Representative Crystallographic Data for a Related Imidazol-4-one Derivative Data for 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one. clockss.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8987(3) |

| b (Å) | 15.0321(5) |

| c (Å) | 8.1727(2) |

| β (°) | 99.337(2) |

| Volume (ų) | 1684.87(8) |

| Z | 4 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include the stretching vibration of the carbonyl group (C=O) of the imidazolone ring, which is expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibrations of the anilino and imidazole groups would appear as one or more bands in the range of 3200-3400 cm⁻¹. The C=N stretching of the imidazole ring would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the CH₂ group would be just below 3000 cm⁻¹. Bending vibrations for N-H and C-H bonds would be found in the fingerprint region (below 1500 cm⁻¹). For the related compound 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, characteristic IR peaks were observed at 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), and 1740 cm⁻¹ (C=O). chemicalbook.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound Note: These are predicted values based on related structures. Actual values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide) | Stretching | 1700-1750 |

| C=N (Imine) | Stretching | 1600-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the stereochemistry of chiral molecules. If "this compound" or its complexes were resolved into enantiomers, or if they were to form chiral aggregates, these techniques would be essential for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration and conformational properties of chiral molecules. ORD measures the rotation of the plane of polarized light as a function of wavelength. A study on chiral 1-methyl-1H-imidazole π-conjugated derivatives has demonstrated that small changes in the chemical structure can lead to significant variations in the solid-state aggregation and, consequently, strong chiroptical properties. rsc.org

For "this compound," if it were to exist in a chiral, non-racemic form, one would expect to observe Cotton effects in its CD and ORD spectra. The sign and magnitude of these effects would be characteristic of the specific enantiomer. To date, there is no specific literature available on the chiroptical properties of "this compound."

Chemical Biology Applications and Advanced Material Science Perspectives

Development as Molecular Probes and Chemical Tools

The development of molecular probes and chemical tools is crucial for elucidating complex biological processes and for diagnostic purposes. The 2-anilino-3,5-dihydro-4H-imidazol-4-one core is an attractive scaffold for the design of such tools. The imidazole (B134444) ring, being an electron-rich aromatic heterocycle, can participate in various noncovalent interactions, which is beneficial for binding to biological targets. nih.gov

Derivatives of the broader imidazolone (B8795221) class have been recognized for their utility as fluorescent protein chromophores, indicating the intrinsic potential of this heterocyclic system in probe development. nih.gov The synthesis of functionalized imidazoles allows for the fine-tuning of their properties to selectively recognize specific analytes. For instance, imidazole-based fluorescent probes have been successfully developed for the selective detection of reactive oxygen species like hypochlorite (B82951) and analytes such as bisulfite. rsc.org These probes often work on a "turn-on" or "turn-off" fluorescence mechanism upon interaction with the target molecule. rsc.orgmdpi.com

The general strategy involves creating a system where the fluorescence of the imidazolone core is initially quenched. Upon reaction with a specific analyte, a chemical transformation occurs that restores fluorescence, providing a detectable signal. mdpi.com The anilino substituent on the 2-position of the imidazolone ring can be systematically modified to create libraries of compounds with tailored selectivities and sensitivities for various biological targets or analytes.

Applications in Fluorescent Tagging and Imaging (Focus on photophysical properties and mechanism)

The this compound framework possesses inherent photophysical properties that make it a candidate for fluorescent tagging and bioimaging. The fluorescence in such donor-acceptor systems is often attributed to intramolecular charge transfer (ICT), where the electron-donating anilino group and the electron-accepting imidazolone core play a crucial role.

Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the anilino donor, to the lowest unoccupied molecular orbital (LUMO), typically associated with the imidazolone acceptor. The subsequent relaxation of the excited state results in the emission of a photon, i.e., fluorescence. The energy, and therefore the color, of the emitted light is sensitive to the electronic properties of the substituents and the polarity of the microenvironment.

The photophysical properties of related imidazole derivatives have been studied extensively. For example, the fusion of an imidazole ring to other aromatic systems has been shown to produce compounds with significant fluorescence quantum yields and large two-photon absorption cross-sections, which are highly desirable properties for advanced microscopy techniques. researchgate.net The fluorescence of such systems can be modulated by various factors, including solvent polarity and specific binding events. nih.govchemrxiv.org

The general mechanism for many fluorescent probes involves Photoinduced Electron Transfer (PeT). In its native state, the probe might be non-fluorescent or weakly fluorescent due to a PeT process from a donor part of the molecule to the fluorophore. Interaction with an analyte can disrupt this PeT pathway, leading to a significant enhancement in fluorescence intensity. researchgate.net This "off/on" switching is a powerful principle in the design of fluorescent probes for imaging.

| Compound Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Features |

|---|---|---|---|---|

| Generic Imidazole-based Probe for ClO- | - | - | Low to High upon reaction | Fluorescence quenching probe. rsc.org |

| Generic Imidazole-based Probe for HSO3- | - | - | Low to High upon reaction | Enhanced fluorescence probe. rsc.org |

| 1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline derivative (1BN) | ~350 | ~450 (in THF) | - | Exhibits two-photon excited fluorescence. researchgate.net |

| 4,5-diaminopyrimidine | ~290 (in ACN) | ~362 (in ACN) | > Pyrimidine (B1678525) | Functionalization of pyrimidine core enhances fluorescence. chemrxiv.org |

Integration into Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophores or functional molecular entities into a single molecule. This strategy is employed to develop molecules with multimodal functionalities, such as dual-acting therapeutic agents or theranostic agents that combine diagnostic and therapeutic capabilities. The this compound scaffold is a suitable component for such hybrid architectures.

For example, imidazole-containing compounds have been integrated with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) to create hybrid molecules with potential biological activities. mdpi.com In such designs, the imidazolone moiety can serve as one pharmacophore, while the linked molecular fragment provides a second, complementary function. The anilino group provides a convenient point for chemical modification and linkage to other molecular systems without drastically altering the core properties of the imidazolone ring.

The synthesis of these hybrid molecules often involves multi-step reaction sequences where the pre-formed this compound core is coupled with another functional molecule. This modular approach allows for the creation of a diverse range of hybrid structures tailored for specific applications in medicinal chemistry and materials science.

Supramolecular Chemistry and Self-Assembly (If relevant to structure-property relationships)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is highly relevant to the this compound structure. The imidazole ring contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms and the carbonyl oxygen), making it an excellent building block for creating ordered supramolecular assemblies. nih.gov

The anilino group can also participate in π-π stacking interactions, further directing the self-assembly process. These non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces, can guide the individual molecules to organize into well-defined, higher-order structures such as nanofibers, gels, or liquid crystals.

The structure-property relationship is critical in this context. The specific substitution pattern on the anilino ring and the imidazolone core will dictate the geometry and strength of the intermolecular interactions, and consequently, the morphology and properties of the resulting supramolecular material. For instance, the formation of imidazole-based supramolecular complexes with metal ions has been explored for applications in anticancer therapy and as imaging agents. nih.gov The ability to form these ordered structures is fundamental to their function, as the collective properties of the assembly are often more than the sum of the individual molecules.

Future Research Directions and Emerging Paradigms in 2 Anilino 3,5 Dihydro 4h Imidazol 4 One Chemistry

Exploration of Underexplored Mechanistic Pathways

While the synthesis of imidazol-4-ones is well-established, a deeper understanding of the underlying reaction mechanisms can lead to more efficient and stereoselective synthetic protocols. nih.govrsc.org Future research is poised to delve into several nuanced mechanistic aspects.

One area of interest is the mechanism of racemization observed in chiral 1,5-dihydro-4H-imidazol-4-one derivatives. It has been hypothesized that racemization can occur through an aromatization mechanism, a pathway that warrants further detailed investigation to enable better control over stereochemistry during synthesis and application. nih.gov

Furthermore, the imidazol-4-one core can act as a pronucleophile in asymmetric catalysis. beilstein-journals.org The base-catalyzed Michael addition of related 2-thio-1H-imidazol-4(5H)-ones to nitroalkenes has shown that achieving high stereoselectivity is challenging and highly dependent on the catalyst used. beilstein-journals.org Exploring the transition states and catalyst-substrate interactions in these reactions for the 2-anilino-substituted variants is a critical area for future study.

Additionally, many established synthetic routes could benefit from deeper mechanistic scrutiny. These include:

Condensation Reactions: The condensation of diketones with amidines proceeds through a di-imine intermediate, which cyclizes and undergoes a 1,5-dialkyl migration. nih.gov A thorough kinetic and computational study of this migration could yield insights for optimizing reaction conditions.

Rearrangements: The synthesis of certain derivatives involves a Michael addition followed by a Boulton-Katritzky rearrangement. nih.gov Understanding the electronic and steric factors that govern the efficiency of this rearrangement is crucial for expanding its synthetic utility.

Regioselectivity: In the synthesis of derivatives from thiohydantoin precursors, the competition between N-alkylation and S-alkylation presents a challenge of regioselectivity. researchgate.net Mechanistic studies can help delineate the factors that control this selectivity, leading to more predictable outcomes.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel 2-anilino-3,5-dihydro-4H-imidazol-4-one derivatives are being revolutionized by computational tools, paving the way for full-scale integration of artificial intelligence (AI) and machine learning (ML). Initially, structure-based drug design has relied on methods like pharmacophore modeling and molecular docking. For instance, a pharmacophore model was instrumental in identifying a 1,5-dihydro-4H-imidazol-4-one scaffold as a potent and selective antagonist for the CXCR2 chemokine receptor. nih.gov Molecular dynamics simulations further elucidated that a single amino acid residue was key to this selectivity. nih.gov

Similarly, molecular docking simulations have been employed to explore the binding patterns of related anilino-pyrimidine and anilino-quinazoline scaffolds with target proteins like cyclin-dependent kinases (CDKs), EGFR, and VEGFR2. nih.govijcce.ac.ir These studies are often coupled with in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

The next paradigm involves leveraging AI and ML to build predictive models from existing high-throughput screening and computational data. These models can:

Predict the biological activity of novel, unsynthesized derivatives against a panel of targets.

Optimize for selectivity, minimizing off-target effects early in the design phase.

Forecast ADMET profiles with greater accuracy than traditional methods.

Generate entirely new molecular structures based on learned chemical patterns and desired biological activities.

| Computational Method | Application | Key Finding/Purpose | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Identification of selective CXCR2 antagonists | Identified the 1,5-dihydro-4H-imidazol-4-one scaffold as a promising hit. | nih.gov |

| Molecular Docking | Exploring binding patterns of anilinopyrimidine derivatives with CDK9/CDK12 | To understand inhibitor-protein interactions at the atomic level. | nih.gov |

| Molecular Dynamics Simulation | Investigating the basis of CXCR1/CXCR2 selectivity | Revealed that the K320 residue in CXCR2 was crucial for selective binding. | nih.gov |

| In Silico ADMET Prediction | Assessing drug-like properties of new compounds | Ensured new designs met criteria like Lipinski's rule of five. | nih.gov |

Sustainable Synthesis and Green Chemistry Innovations

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. mdpi.com Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes. nih.gov

Key innovations will likely involve:

Benign Solvents: Shifting from hazardous organic solvents to water or bio-based solvents. An eco-friendly synthesis of imidazole (B134444) hybrids has already been reported using water as the solvent. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation and concentrated solar radiation can dramatically reduce reaction times and energy consumption. researchgate.netnih.gov A solvent-free Knoevenagel condensation for a related imidazolone derivative was successfully performed using microwaves. researchgate.net

Novel Catalysts: Exploring the use of biodegradable and renewable catalysts, such as deep eutectic solvents (DES) or natural acids like citric acid from lemon juice, offers a promising alternative to traditional, often toxic, catalysts. nih.govresearchgate.net

| Green Chemistry Approach | Description | Potential Application to Imidazolone Synthesis | Reference |

|---|---|---|---|

| Water as a Solvent | Replaces volatile and hazardous organic solvents, reducing environmental impact. | Development of aqueous-phase condensation and cyclization reactions. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions, often reducing reaction times from hours to minutes. | Solvent-free condensation reactions under microwave irradiation. | researchgate.net |

| Solar Radiation | Harnesses solar energy as a renewable power source for chemical reactions. | Photocatalytic or thermally-driven synthesis using concentrated solar power. | nih.gov |

| Deep Eutectic Solvents (DES) | A class of ionic liquids composed of a mixture of hydrogen bond donors and acceptors; often biodegradable. | Used as both a solvent and catalyst for the cyclization step. | researchgate.net |

| Natural Catalysts | Using readily available, non-toxic natural products like lemon juice (citric acid) as a catalyst. | Acid-catalyzed cyclization reactions using a renewable acid source. | nih.gov |

Advanced Bioconjugation Strategies for Specific Target Interactions

Bioconjugation, the covalent attachment of a molecule to a biomolecule like a protein or antibody, is a powerful strategy for targeted drug delivery, diagnostics, and proteomics. The this compound scaffold is an ideal candidate for developing novel bioconjugation reagents.

Future work in this area could focus on modifying the scaffold to include a "warhead" capable of reacting selectively with a specific amino acid side chain on a target protein. A model for this approach comes from studies on phenyl-1,2,4-triazole-3,5-diones (PTADs), which react chemoselectively with tyrosine residues. nih.gov Challenges in this field, such as the hydrolysis of the reactive moiety in aqueous environments, have been overcome by developing non-aqueous conjugation protocols using catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov

For the this compound core, strategies could involve:

Introducing an electrophilic center onto the anilino ring or imidazolone core that can react with nucleophilic residues like cysteine or lysine.

Appending a strained alkyne or azide (B81097) to the structure, allowing it to participate in bioorthogonal "click" chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).

Developing photo-activatable cross-linkers that form a covalent bond only upon irradiation with a specific wavelength of light, enabling precise spatial and temporal control over conjugation.

Expanding the Scope of Molecular Recognition Studies

Molecular recognition—the specific interaction between two or more molecules—is fundamental to biological activity. For this compound derivatives, this involves understanding precisely how they bind to their biological targets.

A compelling example of selective molecular recognition is the development of 1,5-dihydro-4H-imidazol-4-one derivatives that act as antagonists for the CXCR2 receptor, showing over 700-fold selectivity against the highly homologous CXCR1 receptor. nih.gov This high degree of selectivity was attributed to specific interactions with key amino acid residues in the binding pocket, highlighting how minor structural modifications can lead to significant changes in molecular recognition. nih.gov

Future research will expand on these principles by:

Studying Host-Guest Chemistry: Investigating the non-covalent binding of these imidazolones with host molecules like cyclodextrins or calixarenes to improve solubility or create novel sensor systems.

Analyzing Enzyme Inhibition: For derivatives that act as enzyme inhibitors, detailed structural biology (X-ray crystallography, Cryo-EM) and kinetic studies are needed to map the precise interactions with catalytic and allosteric sites. This is exemplified by studies on oxazolone (B7731731) inhibitors of monoacylglycerol lipase (B570770) (MAGL), where the heterocycle interacts with a catalytic serine residue. nih.gov

Probing Asymmetric Recognition: In asymmetric catalysis, the chiral catalyst must selectively recognize one face of the pronucleophilic imidazolone. beilstein-journals.org Studying these transient diastereomeric interactions will be key to developing more effective stereoselective syntheses.

By systematically exploring these diverse and interconnected research avenues, the scientific community can continue to build upon the foundational chemistry of this compound, paving the way for next-generation therapeutics, diagnostics, and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.